molecular formula C8H8O5 B3055254 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone CAS No. 63635-39-2

1-(2,3,4,6-Tetrahydroxyphenyl)ethanone

Cat. No. B3055254
CAS RN: 63635-39-2
M. Wt: 184.15 g/mol
InChI Key: UNTZSCLRAYBSEJ-UHFFFAOYSA-N
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Patent
US06177474B1

Procedure details

Under a stream of argon, 2.00 g (14.08 mmol) of 1,2,3,5-tetrahydroxyphenol (3) and 20 ml of ether were placed to form a suspension and 1.00 g (24.3 mmol, 1.73 equivalents) of acetonitrile was added to the suspension. While the resultant mixture was cooled with ice water, 0.70 g (5.14 mmol, 0.36 equivalent) of zinc chloride was added to the mixture and hydrogen chloride gas was bubbled at room temperature for four hours with stirring. The aeration of the mixture with the gas was stopped and the aerated mixture was left standing still at 4° C. for 13 hours. The ether layer was removed by decantation from the tarry precipitates consequently formed. The precipitates were stirred in an ice bath and 60 ml of water was added-to the stirred precipitates and they were heated under reflux for 4 hours. The product of the reflux, after adding a small amount of active carbon, was filtered while kept in hot. From the filtrate, yellow crystals were obtained as precipitates. By dissolving the crystals again in ether, removing the insoluble by filteration, and then concentrating the filtrate, 0.82 g (yield 31.8%) of the product (11) was obtained in the form of yellow platelike crystals.
Name
1,2,3,5-tetrahydroxyphenol
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.7 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six
Yield
31.8%

Identifiers

REACTION_CXSMILES
O[C:2]1([OH:11])[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([OH:9])[CH:3]1[OH:10].[CH3:12][CH2:13][O:14]CC.C(#N)C.Cl>[Cl-].[Zn+2].[Cl-].O>[OH:11][C:2]1[C:3]([OH:10])=[C:4]([OH:9])[CH:5]=[C:6]([OH:8])[C:7]=1[C:13]([CH3:12])=[O:14] |f:4.5.6|

Inputs

Step One
Name
1,2,3,5-tetrahydroxyphenol
Quantity
2 g
Type
reactant
Smiles
OC1(C(C(=CC(=C1)O)O)O)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C(C)#N
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the suspension
CUSTOM
Type
CUSTOM
Details
was bubbled at room temperature for four hours
Duration
4 h
WAIT
Type
WAIT
Details
the aerated mixture was left
CUSTOM
Type
CUSTOM
Details
The ether layer was removed by decantation from the tarry
CUSTOM
Type
CUSTOM
Details
precipitates consequently
CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
The precipitates were stirred in an ice bath
CUSTOM
Type
CUSTOM
Details
precipitates
TEMPERATURE
Type
TEMPERATURE
Details
they were heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The product of the reflux, after adding a small amount of active carbon
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
From the filtrate, yellow crystals were obtained
CUSTOM
Type
CUSTOM
Details
as precipitates
DISSOLUTION
Type
DISSOLUTION
Details
By dissolving the crystals again in ether
CUSTOM
Type
CUSTOM
Details
removing the insoluble by filteration
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the filtrate

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
OC1=C(C(=CC(=C1O)O)O)C(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.